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S-(+)-Arundic Acid Ethyl Ester-d5

Cat. No.: B1161703
M. Wt: 219.38
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Description

Contextualizing Arundic Acid and its Esters in Chemical Biology

Arundic acid, known scientifically as (S)-(+)-2-propyloctanoic acid and by the developmental code ONO-2506, is a compound noted for its activity as an astrocyte-modulating agent. medchemexpress.comnih.gov In the field of chemical biology, its primary mechanism of interest is the inhibition of S100B protein synthesis. medchemexpress.comnih.gov The S100B protein is a calcium-binding protein primarily produced and secreted by astrocytes, a type of glial cell in the central nervous system (CNS). nih.govasm.org

Under conditions of brain injury or neuroinflammation, astrocytes can become reactive and overproduce S100B. nih.govnih.gov Elevated extracellular levels of S100B are associated with a variety of downstream effects, including the activation of inflammatory pathways and exacerbation of neuronal damage. nih.govsemanticscholar.orgmdpi.com Arundic acid has been shown to suppress this overproduction, thereby reducing astrocytic activation and mitigating downstream inflammatory cascades. nih.govresearchgate.net Research in experimental models of intracerebral hemorrhage and stroke has demonstrated that this modulation can lead to a reduction in the expansion of cerebral infarcts and improved neurological outcomes. medchemexpress.comnih.govnih.gov

The esterified form, such as the ethyl ester, is a derivative of arundic acid. In medicinal chemistry, converting a carboxylic acid to an ester is a common strategy to modify a compound's physicochemical properties, which can influence its research applications.

Strategic Role of Deuterium (B1214612) Labeling in Advanced Chemical and Biological Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in chemical and biological research. hwb.gov.in Its use, known as isotopic labeling, offers distinct advantages, particularly in analytical chemistry and metabolic studies. hwb.gov.inclearsynth.com

One of the most significant applications is in quantitative analysis using mass spectrometry (MS). nih.govscioninstruments.com A deuterated version of an analyte, such as S-(+)-Arundic Acid Ethyl Ester-d5, is an ideal internal standard for quantifying its non-deuterated counterpart in complex biological samples. aptochem.com Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com However, its increased mass allows it to be distinguished from the non-labeled compound, enabling precise and accurate measurement by correcting for variability during sample extraction, injection, and ionization. clearsynth.comscioninstruments.comaptochem.com

Furthermore, deuterium labeling is used to investigate drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where metabolic reactions that involve breaking this bond, often mediated by enzymes like the cytochrome P450 (CYP) family, occur more slowly for the deuterated compound. researchgate.netnih.gov Researchers leverage this effect to probe metabolic pathways and enhance a compound's metabolic stability for investigational purposes. researchgate.netacs.org

Rationale for Focused Academic Inquiry into this compound

The primary rationale for academic inquiry into this compound stems from its utility as a specialized tool for studying its non-deuterated analog, S-(+)-Arundic Acid Ethyl Ester. The "-d5" designation indicates that five hydrogen atoms in the ethyl ester group have been replaced with deuterium. intlab.orglgcstandards.com

This specific labeling makes this compound an excellent internal standard for use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. nih.govaptochem.com When researchers aim to quantify the concentration of S-(+)-Arundic Acid Ethyl Ester in biological matrices like plasma or brain tissue during preclinical pharmacokinetic or drug metabolism studies, they require a reliable reference compound. By adding a known amount of the d5-labeled standard to the sample, they can accurately measure the concentration of the unlabeled drug, compensating for any sample loss or instrumental variability. clearsynth.comscioninstruments.com

Therefore, the focused academic inquiry into this compound is not typically for its own biological activity, but for its indispensable role in facilitating robust and high-quality research on the parent compound. It enables the precise quantification necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of S-(+)-Arundic Acid Ethyl Ester, which is crucial for evaluating its potential as a research compound. hwb.gov.inacs.org

Compound Data

Below is a table summarizing the key chemical information for the compounds discussed.

FeatureThis compoundS-(+)-Arundic Acid
Synonym(s) S-(+)-2-Propyloctanoic Acid Ethyl Ester-d5ONO-2506
Molecular Formula C₁₃H₂₁D₅O₂C₁₁H₂₂O₂
Molecular Weight ~219.38 g/mol ~186.29 g/mol
Key Characteristic Deuterium-labeled internal standardAstrocyte-modulating agent, S100B inhibitor

Properties

Molecular Formula

C₁₃H₂₁D₅O₂

Molecular Weight

219.38

Synonyms

(2S)-2-Propyl-octanoic Acid Ethyl Ester-d5;  S)-(+)-2-Propyloctanoic Acid Ethyl-d5 Ester

Origin of Product

United States

Advanced Synthetic Methodologies for S + Arundic Acid Ethyl Ester D5

Enantioselective Synthesis of the S-(+)-Arundic Acid Ethyl Ester Scaffold

The creation of the S-(+)-Arundic Acid Ethyl Ester scaffold with high enantiomeric purity is the foundational step. This is typically achieved through asymmetric synthesis, where a chiral influence directs the formation of the desired stereoisomer.

Chiral Auxiliary Approaches and Asymmetric Catalysis

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. tcichemicals.comresearchgate.net For the synthesis of S-(+)-Arundic Acid, several chiral auxiliary-based methods have proven effective.

One prominent approach involves the use of Oppolzer's camphorsultam. This auxiliary can be acylated with octanoyl chloride, and the resulting N-acyl derivative is then deprotonated to form a chiral enolate. Subsequent alkylation with a propyl halide proceeds with high diastereoselectivity. The final step involves the cleavage of the auxiliary to yield the desired S-(+)-Arundic Acid, which can then be esterified. researchgate.net

Another effective strategy employs polymer-supported oxazolidinone auxiliaries, such as non-cross-linked polystyrene (NCPS) supported (4S)-2-phenylimino-2-oxazolidine. researchgate.net This method offers the significant advantage of simplified purification, as the auxiliary can be recovered by simple filtration. The process involves the stereoselective alkylation of the auxiliary-bound enolate, achieving high enantiomeric excess (ee). researchgate.net

Asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product, is another powerful strategy. nih.govsnf.ch For substrates similar to arundic acid, transition-metal catalysts paired with chiral ligands can facilitate enantioselective alkylation or hydrogenation reactions to establish the chiral center. nih.gov

Table 1: Comparison of Chiral Auxiliary Methods for Arundic Acid Synthesis
Chiral AuxiliaryKey Reaction StepReported Enantiomeric Excess (ee)Key AdvantagesReference
Oppolzer's CamphorsultamDiastereoselective AlkylationHighWell-established, high stereocontrol researchgate.net
NCPS-Supported Phenyl-imino-oxazolidinoneDiastereoselective Alkylation99%Quantitative recovery of auxiliary by filtration researchgate.net
PseudoephenamineDiastereoselective AlkylationHigh (especially for quaternary centers)Superior stereocontrol, crystalline derivatives nih.gov

Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters. mdpi.com

In the context of S-(+)-Arundic Acid Ethyl Ester, a racemic mixture of the ester could be subjected to enzymatic hydrolysis. A lipase (B570770) selective for the R-(-)-enantiomer would hydrolyze it to the corresponding carboxylic acid, leaving the desired S-(+)-Arundic Acid Ethyl Ester unreacted and thus enantiomerically enriched. The unreacted ester can then be separated from the hydrolyzed acid. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly effective for such transformations in organic media. mdpi.comnih.gov

Alternatively, a whole-cell biocatalytic system could be engineered. For instance, Escherichia coli can be modified to express an acyl-CoA ligase and an alcohol acyltransferase, which can convert fatty acids into their corresponding ethyl esters. nih.gov By employing a stereoselective enzyme within this pathway, it may be possible to directly produce the S-(+) enantiomer from a suitable precursor. nih.govresearchgate.net

Regiospecific Deuterium (B1214612) Incorporation Strategies

Introducing deuterium atoms at specific positions within the molecule is a critical step that requires carefully chosen synthetic methods. The choice of strategy depends on the desired location of the deuterium labels (d5).

Deuteration at Defined Positions of the Carbon Skeleton

Hydrogen Isotope Exchange (HIE) is a common method for introducing deuterium. researchgate.net This process involves the exchange of C-H bonds with C-D bonds using a deuterium source, often catalyzed by a transition metal. For S-(+)-Arundic Acid Ethyl Ester, the α-proton (the hydrogen on the carbon bearing the carboxyl and propyl groups) is acidic and can be exchanged for deuterium by treatment with a base in the presence of a deuterium source like D₂O. nih.gov

Catalytic C-H activation provides another route for targeted deuteration. Ruthenium and other transition metal catalysts can selectively activate specific C-H bonds, facilitating their exchange with deuterium from D₂O. rsc.org This allows for deuteration at positions that are typically unreactive.

Reductive deuteration can also be employed. For example, if a double bond were present in one of the alkyl chains during an intermediate step, it could be reduced using deuterium gas (D₂) and a catalyst like palladium on carbon (Pd/C) to install two deuterium atoms. organic-chemistry.orgarkat-usa.org

Table 2: Methods for Regiospecific Deuteration
MethodDeuterium SourceTypical Target PositionKey FeaturesReference
Base-Catalyzed H/D ExchangeD₂O, MeOD-d4α-Carbon to a carbonylSuitable for acidic protons nih.govarkat-usa.org
Transition-Metal-Catalyzed HIED₂OAromatic C-H, Benzylic C-HHigh atom economy, late-stage functionalization researchgate.net
Reductive DeuterationD₂, NaBD₄, LiAlD₄Sites of unsaturation (alkenes, alkynes), carbonylsIncorporates multiple deuterium atoms organic-chemistry.orgnih.gov
C-H Bond ActivationD₂OUnactivated C(sp³)-H bondsRequires specific directing groups or catalysts rsc.org

Synthetic Routes Utilizing Deuterated Precursors

An alternative to direct deuteration is to build the molecule using starting materials that already contain deuterium. nih.govnih.gov This approach often provides unambiguous placement of the deuterium atoms.

For the synthesis of S-(+)-Arundic Acid Ethyl Ester-d5, one could envision an alkylation step using a deuterated propyl halide (e.g., 1-bromopropane-d5). In the chiral auxiliary-mediated synthesis described earlier, the chiral enolate would be reacted with this deuterated electrophile. This would precisely place five deuterium atoms on the propyl group at the C2 position.

Similarly, if the octanoyl portion of the molecule were the target for deuteration, a deuterated octanoyl chloride could be used to acylate the chiral auxiliary. The use of deuterated reagents in multicomponent reactions is also a viable strategy for assembling complex deuterated molecules from simpler, labeled building blocks. researchgate.net

Optimization of Synthetic Pathways for Research-Scale Production

Transitioning a synthetic route from a proof-of-concept to a reliable research-scale production method requires careful optimization of several factors. The goal is to maximize yield, purity, and efficiency while ensuring reproducibility. nih.govresearchgate.net

Key areas for optimization include:

Catalyst Loading: In asymmetric catalysis, minimizing the amount of the (often expensive) chiral catalyst without sacrificing yield or enantioselectivity is crucial.

Reaction Conditions: Temperature, solvent, and reaction time must be fine-tuned. For instance, low temperatures (-78 °C) are often required during the formation of chiral enolates to prevent racemization and side reactions. researchgate.net

Purification: The use of recoverable and recyclable chiral auxiliaries, like the polymer-supported systems, significantly simplifies purification and reduces waste. researchgate.net Chromatographic purification methods should be optimized for throughput and solvent efficiency.

Deuterium Incorporation Efficiency: For direct deuteration methods, conditions should be optimized to achieve the highest possible level of deuterium incorporation (>98%) to avoid dealing with complex mixtures of isotopologues. nih.gov This may involve adjusting the reaction time, temperature, or the number of exchange cycles.

By systematically addressing these parameters, a robust and efficient pathway for the synthesis of this compound can be developed, enabling its use in further scientific investigation.

Methodological Advancements in Stereochemical Control

One of the notable advancements in this area is the use of recoverable chiral auxiliaries, which offers a more sustainable and cost-effective approach. An efficient method for the synthesis of both (R)- and (S)-arundic acid involves a stereoselective alkylation reaction utilizing non-cross-linked polystyrene (NCPS) supported (4S)-2-phenylimino-2-oxazolidine as a chiral auxiliary. researchgate.net This method is highly effective, yielding the desired (S)-arundic acid with high enantiomeric purity. researchgate.net

The general approach involves the attachment of the octanoyl group to the chiral auxiliary, followed by a diastereoselective alkylation of the resulting enolate with propyl iodide. The chiral auxiliary then directs the approach of the alkylating agent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary from the alkylated product yields the desired S-(+)-Arundic Acid. A significant advantage of this methodology is the ability to recover the chiral auxiliary quantitatively by simple filtration, making the process more economical. researchgate.net

Another well-established chiral auxiliary employed in the synthesis of arundic acid is Oppolzer's camphorsultam. researchgate.net This auxiliary has been successfully used for the large-scale synthesis of (R)-arundic acid and the principles can be adapted for the synthesis of the (S)-enantiomer by using the corresponding enantiomer of the auxiliary. The methodology involves the diastereoselective alkylation of an N-acylated camphorsultam. A notable improvement in this process is the development of a new method for the removal of the chiral auxiliary using a combination of tetrabutylammonium (B224687) hydroxide (B78521) and hydrogen peroxide, which provides the final product in high yield and high optical purity. researchgate.net

The table below summarizes the key findings from a representative stereoselective synthesis of S-(+)-Arundic Acid using a polymer-supported chiral auxiliary. researchgate.net

Chiral AuxiliaryKey ReactionOverall Yield (%)Enantiomeric Excess (ee %)
NCPS supported (4S)-2-phenylimino-2-oxazolidineStereoselective Alkylation6099.0

Further advancements in stereochemical control have been achieved through the use of other asymmetric strategies, including diastereoselective photodeconjugation reactions. One such approach utilizes diacetone-d-glucose (B1670380) as a readily available chiral auxiliary, which allows for the synthesis of either enantiomer of arundic acid. This method has been reported to produce both enantiomers with an enantiomeric excess of 88%. researchgate.net

The final step in the preparation of this compound involves the esterification of the enantiomerically pure S-(+)-Arundic Acid. This can be achieved through a standard Fischer esterification reaction, which involves reacting the carboxylic acid with deuterated ethanol (B145695) (such as ethanol-d5) in the presence of an acid catalyst.

Future Research Trajectories and Innovative Applications

Design and Synthesis of Novel Deuterated Analogs for Enhanced Research Utility

The utility of S-(+)-Arundic Acid Ethyl Ester-d5 as a research tool can be significantly expanded through the rational design and synthesis of new deuterated analogs. Stable isotope labeling is a cornerstone of modern pharmaceutical and metabolic research, and creating a suite of related compounds with varying deuteration patterns would allow for more nuanced investigations. musechem.com

Synthesis of these novel analogs can be achieved through several established methods. One approach involves using deuterated precursors or starting materials in a multi-step synthesis pathway. nih.govprinceton.edu For example, a key alkylation step in the synthesis of arundic acid could employ a deuterated propyl iodide to label the propyl group. researchgate.net Another powerful technique is the late-stage hydrogen-isotope exchange (HIE), where hydrogen atoms on the already-formed molecule are swapped for deuterium (B1214612) using a catalyst, such as palladium on carbon (Pd/C), and a deuterium source like heavy water (D₂O). nih.govx-chemrx.com

Interactive Table: Hypothetical Deuterated Analogs and Their Research Applications
Analog NameSite of DeuterationPotential Research Application
S-(+)-Arundic Acid Ethyl Ester-d3Methyl group of the ethyl esterTo study the rate and mechanism of ester hydrolysis by esterase enzymes.
S-(+)-Arundic Acid-d11 Ethyl EsterHeptyl side chainTo investigate the role of omega-oxidation as a metabolic pathway for arundic acid.
S-(+)-Arundic Acid-d1 Ethyl EsterAt the chiral center (C2)To probe for racemization or metabolic activity occurring at the stereocenter.
Perdeuterated S-(+)-Arundic Acid Ethyl EsterAll C-H positionsTo serve as a non-exchangeable tracer for long-term ADME studies with minimal isotopic scrambling.

Advanced Imaging Modalities for Molecular Tracing and Distribution Studies

A significant application for this compound lies in its use as a tracer for advanced molecular imaging. Understanding precisely where a compound and its metabolites accumulate in target tissues is critical, particularly in neuroscience, where the blood-brain barrier and regional brain architecture are key factors. While traditional methods like whole-body autoradiography require radioactive labels, mass spectrometry imaging (MSI) offers a label-free alternative that can distinguish between a parent drug and its metabolites with high molecular specificity. nih.govbohrium.comnih.govutmb.edu

In an MSI experiment, a thin tissue section (e.g., a brain slice from a model organism administered the compound) is analyzed to generate a detailed spatial map of molecules based on their mass-to-charge ratio. The five-dalton mass difference of this compound makes it unambiguously distinguishable from any endogenous lipids or other molecules. This allows researchers to visualize its distribution across different brain regions, such as the cortex, hippocampus, or substantia nigra. nih.gov

Furthermore, MSI can simultaneously track the parent ester and its hydrolyzed active form, S-(+)-Arundic Acid-d5. This would provide critical insights into its function as a potential prodrug, revealing whether the conversion to the active acid occurs peripherally or after crossing the blood-brain barrier. Correlating these distribution maps with histological stains for astrocytes (GFAP) or microglia (Iba1) could directly link the compound's presence to the cells it is known to modulate, providing powerful evidence for its mechanism of action in specific disease contexts. nih.gov

Integration into Systems Biology and Omics-Based Research Platforms

The complexity of neurodegenerative diseases necessitates a shift from single-target investigations to a more holistic, systems-level understanding. nih.govresearchgate.netnih.gov Systems biology integrates multi-omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) to model the intricate networks of biological interactions that are disrupted in disease. frontiersin.orgmdpi.com Stable isotope tracers like this compound are invaluable tools for providing dynamic data to these models, particularly within the field of metabolomics. nih.govnih.gov

Stable Isotope-Resolved Metabolomics (SIRM) uses isotopically labeled compounds to trace the flow of atoms through metabolic pathways. nih.govresearchgate.netresearchgate.net By introducing this compound into a cell culture or animal model, researchers can use high-resolution mass spectrometry to track the deuterium label as it is incorporated into downstream metabolites. This technique, known as metabolic flux analysis, provides a dynamic picture of how the compound perturbs cellular metabolism, which is often dysregulated in neurodegenerative conditions. nih.gov

For example, astrocytes and neurons have distinct metabolic profiles, and their interplay is crucial for brain health. SIRM studies using this deuterated tracer could elucidate how arundic acid's modulation of astrocyte activation impacts key metabolic pathways, such as glutamate-glutamine cycling or antioxidant production. This data can then be fed into computational systems biology models to predict how these metabolic shifts affect neuronal survival, synaptic function, and neuroinflammation on a network-wide scale, potentially identifying new biomarkers or therapeutic targets. nih.govfrontiersin.org

Exploration of Uncharted Mechanistic Paradigms in Disease Research

While the primary known mechanism of arundic acid is the inhibition of S100B synthesis in astrocytes, this may not be the complete picture. nih.govfrontiersin.org The unique characteristics of this compound provide an opportunity to explore uncharted mechanistic territory and validate novel hypotheses. The parent compound, S100B, is a calcium-binding protein that is upregulated in several neurological disorders and contributes to neuroinflammation and neuronal damage when present at high concentrations. nih.govacs.orgmdpi.com

One area of exploration is the potential for S100B-independent mechanisms. Arundic acid has been noted to influence the expression of other genes, and its full range of targets is not completely understood. frontiersin.org By using the deuterated compound in unbiased multi-omics studies, researchers can gain a clearer view of its effects. For instance, a proteomics study could identify other proteins whose expression levels change in response to the compound, while a transcriptomics analysis could reveal alterations in gene expression pathways unrelated to S100B.

Another paradigm involves investigating the distinct roles of the ethyl ester prodrug versus the active acid. The increased lipophilicity of the ester form might lead to a different biodistribution profile or allow it to interact with different cellular targets before it is hydrolyzed. Using the kinetic isotope effect by creating analogs deuterated at the ester linkage could slow this hydrolysis, effectively "trapping" the compound in its ester form for a longer period. This would allow researchers to dissect whether the prodrug itself has any unique biological activity, a possibility that is difficult to explore with the rapidly metabolized non-deuterated version. Such studies could reveal that the therapeutic efficacy of arundic acid is a composite of the actions of both the prodrug and the active drug, opening a new chapter in its mechanistic story.

Interactive Table: Known vs. Exploratory Mechanisms of Arundic Acid
FeatureKnown MechanismPotential Uncharted Paradigms
Primary Target Inhibition of S100B protein synthesis in astrocytes. nih.govnih.govfrontiersin.orgIdentification of novel, S100B-independent protein or gene targets.
Active Form Assumed to be Arundic Acid (after hydrolysis).The ethyl ester form may possess unique biological activity prior to hydrolysis.
Cellular Effect Modulation of astrocyte activation and reduction of neuroinflammation. nih.govDirect effects on neuronal or microglial metabolism; modulation of gliotransmission. mdpi.com
Research Approach Targeted assays measuring S100B levels and markers of astrogliosis.Unbiased 'omics' (proteomics, metabolomics) screens using deuterated tracers to map global cellular changes.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing S-(+)-Arundic Acid Ethyl Ester-d5 with high isotopic purity, and how are these steps validated?

  • Methodological Answer : Synthesis typically involves esterification of deuterated ethanol with arachidonic acid derivatives under controlled acidic conditions. Isotopic purity (>98%) is achieved via repeated column chromatography and validated using NMR (deuterium incorporation at specific positions) and high-resolution mass spectrometry (HRMS) (e.g., m/z 361.57 for C24H31D5O2) .
  • Validation Table :

TechniqueKey ParametersTarget Outcome
NMRδ 1.2–1.4 (ethyl-d5), absence of protic H signalsConfirms deuterium placement
HRMSm/z 361.57 (M+H)+, isotopic pattern analysisVerifies molecular formula and purity

Q. How should researchers design in vitro experiments to evaluate the neuroprotective effects of this compound?

  • Methodological Answer : Use models like 6-hydroxydopamine (6-OHDA)-induced neuronal damage in murine striatal cultures . Key parameters:

  • Dose range : 1–100 µM (based on lipid solubility and deuterium’s kinetic isotope effect).
  • Control groups : Non-deuterated analog, vehicle, and untreated cells.
  • Outcome metrics : Lipid peroxidation (malondialdehyde assay), cell viability (MTT assay), and redox status (glutathione levels) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated analogs of arundic acid esters?

  • Methodological Answer : Contradictions often arise from isotopic effects on metabolic stability. Strategies include:

  • Comparative LC-MS/MS studies : Track parent compound and metabolites in plasma/brain homogenates.
  • Isotope tracing : Use deuterium labeling to differentiate endogenous vs. exogenous metabolites .
    • Example Workflow :
     Step 1: Administer equimolar doses of deuterated/non-deuterated analogs.  
     Step 2: Collect time-series samples (0–24h).  
     Step 3: Quantify using deuterium-specific MRM transitions in MS.  
     Step 4: Compare AUC, Cmax, and half-life differences.  

Note: Deuterated analogs may show prolonged half-life due to reduced CYP450 metabolism .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how are they mitigated?

  • Methodological Answer : Challenges include matrix effects (e.g., phospholipid interference in LC-MS) and isotopic cross-talk. Solutions:

  • Sample preparation : Solid-phase extraction (C18 columns) to remove lipids.
  • Chromatographic optimization : Use HILIC columns to separate deuterated/non-deuterated species.
  • Data analysis : Apply isotopic correction algorithms in HRMS software .

Data Integration and Reproducibility

Q. How should researchers integrate multi-omics data (e.g., lipidomics, proteomics) with pharmacokinetic findings for this compound?

  • Methodological Answer : Use a tiered approach:

Correlate lipid peroxidation markers (e.g., 4-HNE) with drug concentration-time profiles.

Pathway enrichment analysis : Map proteomic data to neuroinflammatory pathways (e.g., NF-κB) using tools like STRING or MetaboAnalyst.

Cross-validation : Compare in vitro/in vivo results to identify species-specific metabolic differences .

Q. What steps ensure reproducibility in synthesizing and testing deuterated arundic acid derivatives across labs?

  • Methodological Answer :

  • Synthesis protocols : Document reaction conditions (temperature, solvent purity, catalyst batches) in supplemental materials.
  • QC thresholds : Define acceptance criteria (e.g., NMR purity >95%, HRMS error <2 ppm).
  • Data sharing : Deposit raw spectra/pharmacokinetic datasets in public repositories (e.g., Zenodo) .

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